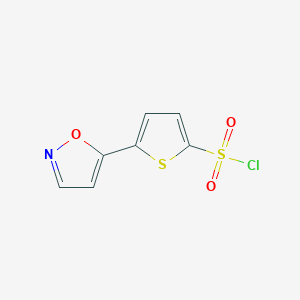
5-Isoxazol-5-ylthiophene-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "5-Isoxazol-5-ylthiophene-2-sulfonyl chloride" is a chemical entity that can be derived from isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom in the 1,2-position. They are known for their utility in the synthesis of various biologically active molecules and have been explored for their potential in creating new chemical entities with diverse applications .
Synthesis Analysis
The synthesis of isoxazole derivatives can be achieved through various methods. One such method involves a rhodium(II)-catalyzed formal [3 + 2] cycloaddition of N-sulfonyl-1,2,3-triazoles with isoxazoles, which provides an efficient route to polysubstituted 3-aminopyrrole derivatives . Another approach for the synthesis of isoxazoles includes the divergent [2 + 1 + 1 + 1] annulation reaction of sulfoxonium ylides, which can yield isoxazoles bearing three carbonyl groups . Additionally, the transformation of 3,5-bis hydroxyphenyl-1,2-isoxazoles to their sulfonate ester derivatives has been described, with the synthesis confirmed using various analytical techniques . A specific study focused on the synthesis of 5-(chlorosulfonyl)isoxazoles and 4-chloro-5-(chlorosulfonyl)isoxazoles, which are valuable reagents for constructing bioactive compounds .
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be characterized using techniques such as FT-IR, NMR, and X-ray diffraction analysis. These methods provide detailed information about the functional groups present and the overall molecular architecture . The structure of isoxazole sulfonates, for instance, has been elucidated, confirming the transformation of isoxazole precursors into their corresponding sulfonate ester derivatives .
Chemical Reactions Analysis
Isoxazole derivatives can undergo various chemical reactions, including oxidative chlorination, which can lead to the formation of isoxazole-5-sulfonyl chlorides and 4-chloroisoxazole-5-sulfonyl chlorides . The reactivity of these compounds with amines has also been described, indicating their potential for further functionalization . Additionally, isoxazole-containing sulfonamides have been synthesized and shown to possess potent inhibitory properties against carbonic anhydrase II and VII, demonstrating the chemical reactivity of isoxazole derivatives in the context of enzyme inhibition .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can be studied through electrochemical and DNA binding studies. Electrochemical studies using cyclic voltammetry have shown that these compounds demonstrate one-electron oxidation . Furthermore, interactions between synthesized isoxazole derivatives and DNA have been investigated, revealing intercalative interactions with DNA, which could have implications for their biological activity . The binding constants for these interactions have been quantified, providing insight into the strength of the interaction between the isoxazole derivatives and DNA .
Scientific Research Applications
Synthesis and Transformations
5-Isoxazol-5-ylthiophene-2-sulfonyl chloride is utilized in the synthesis and transformation of various chemical compounds. For instance, the chemical behavior of 5-(benzylthio)isoxazoles in relation to their synthesis into 5-(chlorosulfonyl)isoxazoles has been studied. The methods developed for the synthesis of 5-(chlorosulfonyl)isoxazoles and 4-chloro-5-(chlorosulfonyl)isoxazoles show promise for constructing bioactive compounds (Lebed', Tolmachov, Zubchuk, Boyko, & Vovk, 2017).
Reactivity and Synthesis Methods
The reactivity of 5-Isoxazol-5-ylthiophene-2-sulfonyl chloride is significant in creating novel compounds. For example, the synthesis of isoxazole-containing sulfonamides with potent inhibitory properties against certain enzymes, like carbonic anhydrase, illustrates its utility in drug discovery (Altug et al., 2017). The compound's use in stereoselective synthesis of isoxazolidines, important in organic synthesis and drug discovery, has been demonstrated through copper-catalyzed aminooxygenation processes (Karyakarte, Smith, & Chemler, 2012).
Biological and Medicinal Applications
Beyond synthesis, 5-Isoxazol-5-ylthiophene-2-sulfonyl chloride derivatives have been explored for potential biological and medicinal applications. The synthesis and evaluation of sulfonamide derivatives containing isoxazole rings have shown inhibitory effects on human carbonic anhydrase isoenzymes, suggesting their relevance in medicinal chemistry (Mishra et al., 2016). Additionally, the synthesis of 3-arylisoxazoles and their sulfamide derivatives has been directed towards creating compounds with multiple pharmacophore groups, enhancing their potential for biological activity (Komshina, Маrtazova, Proskurina, Korsakov, & Коtov, 2020).
Safety and Hazards
This compound is classified as dangerous, as it causes severe skin burns and eye damage . It reacts violently with water, and in contact with water, it releases gases which are toxic if inhaled . Therefore, it’s important to handle this compound with care, using appropriate personal protective equipment, and to avoid contact with water .
properties
IUPAC Name |
5-(1,2-oxazol-5-yl)thiophene-2-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3S2/c8-14(10,11)7-2-1-6(13-7)5-3-4-9-12-5/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGKBJJYLTYNQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)Cl)C2=CC=NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383627 |
Source


|
| Record name | 5-isoxazol-5-ylthiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isoxazol-5-ylthiophene-2-sulfonyl chloride | |
CAS RN |
551930-53-1 |
Source


|
| Record name | 5-isoxazol-5-ylthiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

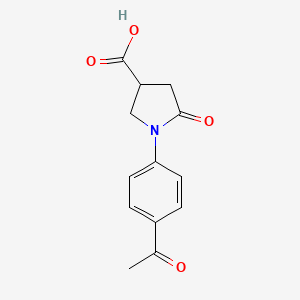
![Benzene, 1-[(6-bromohexyl)oxy]-4-iodo-](/img/structure/B1334556.png)

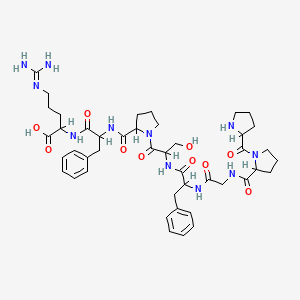

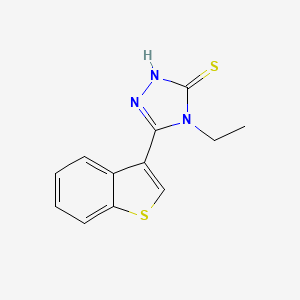





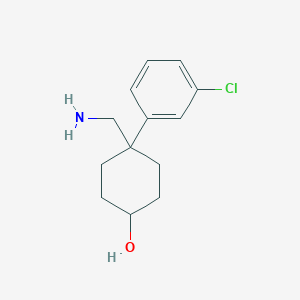

![5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acid](/img/structure/B1334582.png)